molecular formula C12H13NO B12693404 Sorbanilide CAS No. 1483-88-1

Sorbanilide

Cat. No.: B12693404
CAS No.: 1483-88-1
M. Wt: 187.24 g/mol
InChI Key: CTUGPZWRPKLTPL-XPQLPGEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbanilide can be synthesized through the reaction of 1,3-pentadiene with phenyl isocyanate. This reaction typically involves the use of a nickel catalyst, such as nickel(0) cyclooctadiene complex, in a solvent like tetrahydrofuran at low temperatures (around -78°C). The reaction proceeds via a [2+2] cycloaddition mechanism, followed by rearrangement to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical methods have been explored for the synthesis of this compound, providing an alternative route that may be more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Sorbanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sorbanilide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sorbanilide involves its interaction with molecular targets such as enzymes and receptors. Its conjugated diene structure allows it to participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The phenyl group may enhance its binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: Sorbanilide’s unique combination of a conjugated diene system and a phenyl group distinguishes it from other similar compounds. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound in various applications .

Properties

CAS No.

1483-88-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

(2E,4E)-N-phenylhexa-2,4-dienamide

InChI

InChI=1S/C12H13NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h2-10H,1H3,(H,13,14)/b3-2+,10-5+

InChI Key

CTUGPZWRPKLTPL-XPQLPGEHSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC=CC=C1

Canonical SMILES

CC=CC=CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.